Cas no 5667-88-9 (2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol)

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol structure
5667-88-9 structure
Product Name:2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol
CAS No:5667-88-9
MF:C10H9F3N2O
MW:230.186472654343
CID:1599299
PubChem ID:741501
Update Time:2025-04-21

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol
    • 1H-benzimidazole-1-ethanol, 2-(trifluoromethyl)-
    • 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-ethanol
    • 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
    • SR-01000485838-1
    • HMS2474P15
    • 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol
    • 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
    • 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol
    • 116040-98-3
    • AB00092645-01
    • 7R-1374
    • 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethanol, AldrichCPR
    • SMR000116201
    • STK386154
    • Bionet2_001529
    • 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanol
    • CS-0316642
    • MLS000525727
    • DTXSID20972119
    • AG-690/11241076
    • SCHEMBL12968163
    • HMS1368G10
    • CHEMBL1500345
    • SR-01000485838
    • 2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol
    • AKOS000541987
    • 2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANOL
    • 5667-88-9
    • MFCD01017153
    • YJDGCKQTFGITHQ-UHFFFAOYSA-N
    • N-Hydroxyethyl-2-trifluoromethylbenzoimidazole
    • Inchi: 1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2
    • InChI Key: YJDGCKQTFGITHQ-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC=CC=2N1CCO)(F)F

Computed Properties

  • Exact Mass: 230.06677
  • Monoisotopic Mass: 230.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05
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